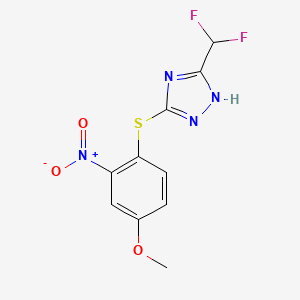
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
The synthesis of 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Methoxy-Nitrophenyl Thioether: This is usually accomplished through nucleophilic substitution reactions, where the triazole intermediate reacts with 4-methoxy-2-nitrophenyl thiol or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
化学反応の分析
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or nitro positions, using reagents like sodium methoxide or halogenating agents.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to reflux conditions). Major products formed from these reactions include various functionalized derivatives that can be further utilized in synthetic applications.
科学的研究の応用
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmacophore has been explored in the design of new drugs, particularly for targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it useful in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl thioether moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
類似化合物との比較
Similar compounds to 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole include:
3-(Trifluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and binding properties.
3-(Difluoromethyl)-5-((4-hydroxy-2-nitrophenyl)thio)-4H-1,2,4-triazole: The presence of a hydroxy group instead of a methoxy group can influence its solubility and hydrogen bonding capabilities.
3-(Difluoromethyl)-5-((4-methoxy-2-aminophenyl)thio)-4H-1,2,4-triazole: Substitution of the nitro group with an amino group can significantly change its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H8F2N4O3S |
|---|---|
分子量 |
302.26 g/mol |
IUPAC名 |
5-(difluoromethyl)-3-(4-methoxy-2-nitrophenyl)sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H8F2N4O3S/c1-19-5-2-3-7(6(4-5)16(17)18)20-10-13-9(8(11)12)14-15-10/h2-4,8H,1H3,(H,13,14,15) |
InChIキー |
WQXUVMSKUYLNKR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)SC2=NNC(=N2)C(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
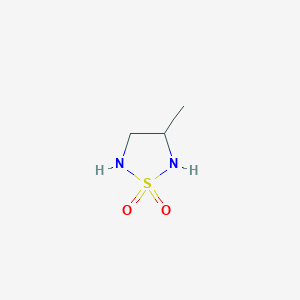
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
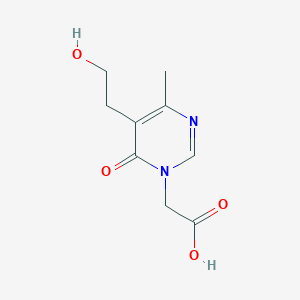
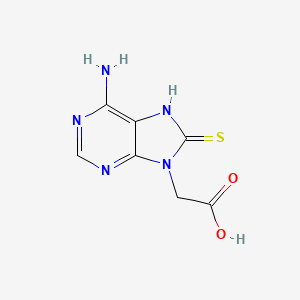
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
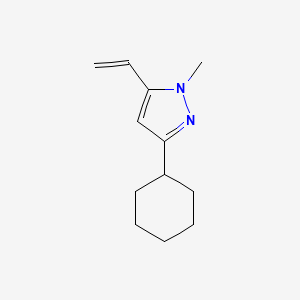
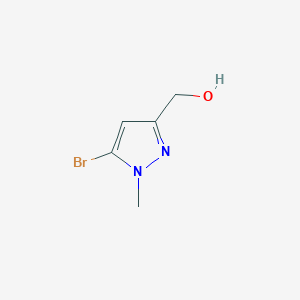
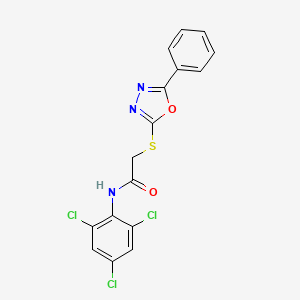
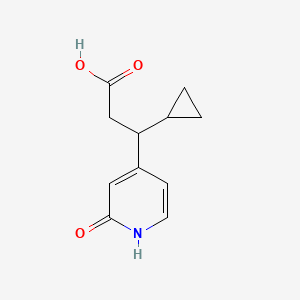
![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)

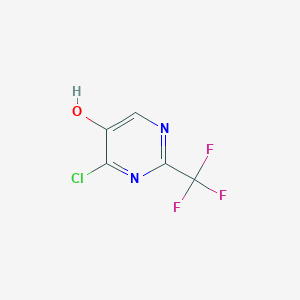
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
